molecular formula C51H42O3Pt B3417616 Tris(dibenzylideneacetone)platinum(0) CAS No. 11072-92-7

Tris(dibenzylideneacetone)platinum(0)

Katalognummer: B3417616
CAS-Nummer: 11072-92-7
Molekulargewicht: 898.0 g/mol
InChI-Schlüssel: FEKYVXQHHOSKBW-XGQVLBTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(dibenzylideneacetone)platinum(0) is an organometallic compound that features platinum in the zero oxidation state coordinated to three dibenzylideneacetone ligands. This compound is known for its versatility and reactivity, making it a valuable reagent in various chemical transformations and industrial applications .

Wirkmechanismus

Target of Action

Tris(dibenzylideneacetone)platinum(0), also known as MFCD22666053, is a complex of platinum(0) with dibenzylideneacetone . It is primarily used as a catalyst in various organic reactions . The compound’s primary targets are the reactants in these reactions, facilitating their transformation into desired products .

Mode of Action

MFCD22666053 is known for its high reactivity and ability to facilitate oxidative addition reactions . It acts as a catalyst for several reactions including Suzuki cross-coupling, Heck coupling, arylation, Buchwald-Hartwig amination, and fluorination . It is often used in catalytic amounts and has been shown to be effective in promoting coupling reactions between aryl halides and boronic acids .

Biochemical Pathways

The compound is involved in various biochemical pathways, particularly those related to organic synthesis . For instance, it is used in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles and cross-coupling of aryl halides with aryl boronic acids . It also plays a role in the synthesis of epoxides, alpha-arylation of ketones, and site-selective benzylic sp3 palladium-catalyzed direct arylation .

Result of Action

The primary result of MFCD22666053’s action is the facilitation of various organic reactions . By acting as a catalyst, it accelerates these reactions and helps achieve the desired products more efficiently . In some cases, it has been shown to reduce cell proliferation by inhibiting the activation of certain kinases .

Action Environment

The action of MFCD22666053 can be influenced by various environmental factors. For instance, the compound is typically stored under nitrogen at -20°C , suggesting that it may be sensitive to oxygen and temperature. Additionally, the efficacy of the compound as a catalyst can depend on factors such as the concentration of the reactants, the temperature and pressure of the reaction, and the presence of other substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tris(dibenzylideneacetone)platinum(0) is typically synthesized by reacting platinum salts with dibenzylideneacetone ligands. The reaction is carried out under an inert atmosphere to prevent oxidation of the platinum center. The process involves the reduction of platinum(II) or platinum(IV) salts in the presence of dibenzylideneacetone, often using a reducing agent such as sodium borohydride or hydrazine .

Industrial Production Methods: Industrial production of Tris(dibenzylideneacetone)platinum(0) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by recrystallization from organic solvents such as chloroform or benzene .

Analyse Chemischer Reaktionen

Types of Reactions: Tris(dibenzylideneacetone)platinum(0) undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield platinum(II) or platinum(IV) complexes, while substitution reactions result in new platinum-ligand complexes .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Organic Synthesis

Tris(dibenzylideneacetone)platinum(0) is widely recognized for its role as a catalyst in organic synthesis. It is particularly effective in:

  • Hydrogenation Reactions: Pt(dba)₃ facilitates the reduction of alkenes and alkynes to alkanes, promoting hydrogenation under mild conditions due to its ability to activate molecular hydrogen.
  • Cross-Coupling Reactions: This compound serves as a precursor for palladium catalysts used in coupling reactions such as Suzuki and Heck reactions, which are essential for constructing complex organic molecules .

1.2 Mechanistic Insights

The mechanism of action involves oxidative addition and reductive elimination processes typical of zero-valent platinum complexes. The steric hindrance provided by the dibenzylideneacetone ligands enhances the selectivity and efficiency of these reactions, making Pt(dba)₃ a valuable tool in synthetic organic chemistry .

3.1 Thin Film Deposition

Tris(dibenzylideneacetone)platinum(0) is utilized in the deposition of thin films for electronic applications:

  • Semiconductors and LEDs: The compound can be employed as a precursor for depositing platinum-containing thin films, which are critical in the fabrication of semiconductors and light-emitting devices (LEDs). Its ability to form uniform coatings makes it suitable for these applications .

3.2 Synthesis of Nanomaterials

The unique properties of Pt(dba)₃ also extend to the synthesis of nanomaterials, where it acts as a catalyst in the formation of nanoparticles with specific electronic and optical properties.

Biologische Aktivität

Tris(dibenzylideneacetone)platinum(0), commonly referred to as Pt(dba)₃, is a platinum coordination compound that has garnered attention for its potential biological activities, particularly in cancer therapy. This article delves into its synthesis, structural characteristics, biological mechanisms, and therapeutic applications, supported by diverse research findings.

1. Chemical Structure and Properties

Tris(dibenzylideneacetone)platinum(0) has the molecular formula C27H30O3Pt\text{C}_{27}\text{H}_{30}\text{O}_{3}\text{Pt} and a molecular weight of approximately 897.96 g/mol. The compound consists of a platinum center coordinated to three dibenzylideneacetone ligands, which act as bidentate chelating agents. This unique structure provides significant steric hindrance around the platinum atom, influencing its reactivity and stability in various environments.

2. Synthesis

The synthesis of Pt(dba)₃ typically involves the reaction of platinum(0) precursors with dibenzylideneacetone ligands under controlled conditions. The following method is commonly employed:

  • Reagents : Platinum(0) precursor, dibenzylideneacetone
  • Procedure : The reagents are mixed in an inert atmosphere, followed by heating to facilitate complex formation.

Tris(dibenzylideneacetone)platinum(0) exhibits biological activity primarily through its interaction with cellular macromolecules, including proteins and nucleic acids. It has been shown to induce cytotoxic effects in cancer cells by:

  • Facilitating electron transfer, enabling various redox processes.
  • Undergoing oxidative addition and reductive elimination typical of zero-valent platinum complexes.

3.2 Antitumor Activity

Research indicates that Pt(dba)₃ has significant antitumor properties. It has been studied for its effects on various cancer types, particularly melanoma and hepatocellular carcinoma (HCC). Key findings include:

  • Inhibition of Tumor Growth : In preclinical models, Pt(dba)₃ demonstrated a marked reduction in tumor volume and cell proliferation rates.
  • Signaling Pathway Modulation : It inhibits critical signaling pathways involved in oncogenesis, including the STAT3 pathway, which is frequently activated in multiple cancers .

4.1 In Vitro Studies

In vitro studies have demonstrated that Tris(dibenzylideneacetone)platinum(0) effectively reduces cell viability in cancer cell lines:

  • A study reported a 99% decrease in B16 murine melanoma cell counts after treatment with 10 µg/mL of Pt(dba)₃ for 24 hours.
  • Similarly, A375 human melanoma cells showed a 96% reduction in viability under the same treatment conditions .

4.2 In Vivo Studies

In vivo experiments further corroborate the efficacy of Pt(dba)₃:

  • Mice models injected with B16 or A375 cells and treated with Pt(dba)₃ exhibited a 97% decrease in tumor volume compared to controls.
  • The compound was well-tolerated without significant toxicity observed during toxicity assessments .

5. Comparative Analysis with Other Platinum Compounds

Compound NameMolecular FormulaUnique Features
CisplatinCHClNPtFirst-line chemotherapy drug; forms DNA cross-links
CarboplatinCHNOPtLess toxic than cisplatin; used for ovarian cancer
Tris(ethylendiamine)platinum(II)CHNPtBidentate ethylenediamine ligands; used in coordination chemistry
Tris(dibenzylideneacetone)platinum(0)C27H30O3PtExhibits unique ligand environment leading to distinct biological activities

6. Conclusion

Tris(dibenzylideneacetone)platinum(0) represents a promising candidate in the field of cancer therapeutics due to its unique structural properties and significant biological activity against various cancer types. Its ability to modulate key signaling pathways involved in tumorigenesis positions it as a valuable subject for further preclinical and clinical research.

Eigenschaften

CAS-Nummer

11072-92-7

Molekularformel

C51H42O3Pt

Molekulargewicht

898.0 g/mol

IUPAC-Name

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum

InChI

InChI=1S/3C17H14O.Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h3*1-14H;/b3*13-11+,14-12+;

InChI-Schlüssel

FEKYVXQHHOSKBW-XGQVLBTFSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt]

Isomerische SMILES

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt]

Kanonische SMILES

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt]

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(dibenzylideneacetone)platinum(0)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tris(dibenzylideneacetone)platinum(0)
Reactant of Route 3
Reactant of Route 3
Tris(dibenzylideneacetone)platinum(0)
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tris(dibenzylideneacetone)platinum(0)
Reactant of Route 5
Tris(dibenzylideneacetone)platinum(0)
Reactant of Route 6
Reactant of Route 6
Tris(dibenzylideneacetone)platinum(0)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.